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FAQ: Zoliflodacin Resistance and Biofitness

What is the evidence for a fitness cost in zoliflodacin-resistant mutants? Research using dynamic

Hollow-Fiber Infection Model (HFIM) has demonstrated that mutants with increased zoliflodacin

Minimum Inhibitory Concentrations (MICs) exhibit impaired growth. For instance, the zoliflodacin-

resistant mutant SE600/18-D429N (with a GyrB D429N substitution) was "substantially less fit" than

its parent strain in an HFIM over 7 days [1]. Another study found that mutants with GyrB D429N and

a novel GyrB T472P substitution also had "impaired biofitness" [2] [3].

Which specific mutations are linked to both resistance and fitness costs? The fitness cost appears

to be linked to specific amino acid substitutions in the GyrB gene. The table below summarizes key

mutations identified in in vitro studies.

Mutation Effect on Zoliflodacin MIC Observed Fitness Cost

GyrB D429N (as a
second-step mutation)

[1]

Increases MIC (e.g., from 0.25 mg/L to 2
mg/L) [1]

Substantially impaired fitness
[1]

GyrB T472P [2] [3] Increases MIC Impaired biofitness [2] [3]

GyrB S467N (as a first-
step mutation) [1]

Does not cause resistance (MIC = 0.25
mg/L) but predisposes to further

Not reported to have a
significant fitness cost on its
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Mutation Effect on Zoliflodacin MIC Observed Fitness Cost

resistance [1] own [1]

What is the recommended experimental model to study this? The dynamic Hollow-Fiber
Infection Model (HFIM) is the most relevant and recommended method. It superiorly simulates

human pharmacokinetics and pharmacodynamics (PK/PD) compared to static in vitro models,
allowing for the observation of both bacterial killing and the emergence of resistant subpopulations

over time [2] [1] [3].

Detailed HFIM Experimental Protocol

The following workflow outlines the key steps for assessing the fitness of zoliflodacin-resistant mutants

using an HFIM, based on established methodologies [1].
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1. Pre-Experiment Preparation

2. HFIM System Setup

3. Experiment Run & Monitoring

Select Bacterial Strains

Determine Baseline MICs

Establish PK Profiles

Inoculate Hollow-Fiber Cartridge

Simulate Zoliflodacin Dosing
(Single oral dose: 0.5g - 4g)

Run 7-Day Experiment

Sample at Regular Intervals
(Days 0, 1, 2, 3, 4, 5, 6, 7)

Viable Bacterial Count (CFU/mL)
on drug-free & selective media

4. Post-Experiment Analysis
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Profile Population Dynamics Characterize Resistant Mutants
(PCR & sequencing of gyrB/parC/parE)

Compare Growth Curves
vs. parent strain & control arm

Determine
Fitness Cost

Correlate with
Mutations

Click to download full resolution via product page

Key Steps Explained:

Strain Selection: Use isogenic pairs of zoliflodacin-susceptible parent strains and their resistant
mutants (e.g., SE600/18 and SE600/18-D429N) [1]. Include controls like N. gonorrhoeae ATCC

49226 [4].
MIC Determination: Confirm baseline MICs for all strains using the agar plate dilution method [4].

PK Simulation: The HFIM system uses calibrated pumps to simulate the concentration-time profile of
a zoliflodacin single oral dose (e.g., 0.5g to 4g) in the central fiber cartridge [1] [3].

Sampling & Analysis:
Sample at predefined time points for 7 days.

Plate serial dilutions onto both drug-free and zoliflodacin-containing media to quantify total and
resistant bacterial populations [1].

The fitness cost is determined by comparing the growth and recovery of the resistant mutant to
the parent strain in the untreated control arm of the HFIM. Impaired fitness is indicated if the

mutant fails to maintain a high bacterial density (e.g., ~10^10-10^11 CFU/mL) over time [1].

Troubleshooting Guide

Issue Possible Cause Suggested Solution

No resistant

subpopulations are
selected during HFIM.

The zoliflodacin dose is too high,

causing complete eradication.

Simulate sub-therapeutic doses (e.g.,

0.5g or 1g) to create selective
pressure for resistance [1].
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Issue Possible Cause Suggested Solution

Resistant mutants show
no significant fitness

defect.

The specific mutation (e.g., GyrB
S467N alone) may not carry a high

cost. The cost might be conditional
[1].

Test the mutant in a competitive
growth experiment against the wild-

type strain in the HFIM over multiple
generations.

Inconsistent bacterial
counts in HFIM samples.

Biofilm formation in the hollow-fiber
cartridge or sampling error.

Ensure a high flow rate for the diluent
to minimize biofilm and use rigorous,

consistent sampling techniques [5] [6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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